N-(2,5-difluorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core system (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a sulfanyl linkage and a 2,5-difluorophenyl substituent.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O4S/c24-13-7-8-16(25)17(10-13)26-19(29)12-33-23-27-20-15-5-1-2-6-18(15)32-21(20)22(30)28(23)11-14-4-3-9-31-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALKDVUOJAACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. Key components include:
- Difluorophenyl group : Known for enhancing lipophilicity and modulating pharmacokinetic properties.
- Oxolan and oxo groups : These may play roles in the compound's interaction with biological targets.
- Sulfanyl acetamide moiety : This structure is often associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
The compound's structural complexity may also confer anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. Notably, studies have shown that modifications in the fluorinated phenyl group can enhance cytotoxic effects against different cancer cell lines.
Enzyme Inhibition
Inhibitory activity against enzymes such as α-glucosidase has been reported for structurally related compounds. For example, derivatives of oxadiazole have demonstrated IC50 values comparable to standard inhibitors like acarbose in vitro studies . This suggests that our compound could potentially inhibit similar biological pathways.
Case Studies
- In Vitro Studies : A study examining related compounds demonstrated that modifications in the fluorinated phenyl group improved enzyme inhibition rates significantly. For instance, compounds with IC50 values ranging from 40 to 80 µg/ml were noted for α-amylase inhibition compared to standard drugs .
- In Vivo Studies : In vivo assessments using model organisms like Drosophila melanogaster have indicated potential antihyperglycemic effects for similar compounds, suggesting that our compound may also exhibit beneficial metabolic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2,5-difluorophenyl)-2-{...}. Preliminary studies suggest that:
- Fluorination at specific positions enhances binding affinity to target enzymes.
- The oxolan ring contributes to conformational stability, potentially affecting interaction with biological targets.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Similarities and Differences
Key Structural Features :
- Core System: The tricyclic 8-oxa-3,5-diazatricyclo framework distinguishes it from simpler bicyclic or monocyclic analogs.
- Substituents: The 2,5-difluorophenyl group is rare among acetamide derivatives; most analogs feature mono- or non-fluorinated aryl groups (e.g., flumetsulam: N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine sulfonamide) .
- Sulfanyl Linkage : Similar to oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), which also employs a sulfur-containing bridge but lacks the tricyclic system .
NMR and MS/MS Analysis :
- NMR : Comparative chemical shift analysis (as in ) reveals that substituents at positions 29–36 and 39–44 (analogous to "regions A and B" in Figure 6 of ) are critical for differentiating this compound from simpler analogs like Rapa derivatives. These shifts suggest altered electronic environments due to the oxolan-2-ylmethyl group and fluorine atoms .
- MS/MS Fragmentation : Molecular networking (cosine score ≥0.7) would cluster this compound with other acetamide derivatives containing sulfanyl or fluorophenyl groups. However, its unique tricyclic core would reduce similarity scores (e.g., cosine ~0.5–0.6) compared to bicyclic analogs like triaziflam .
Functional Group Impact on Bioactivity
- Oxolan-2-ylmethyl Group : This substituent introduces conformational flexibility and may influence binding to enzymatic pockets, akin to tetrahydrofuran-containing pharmaceuticals (e.g., antiviral agents).
Computational Comparison Methods
- Graph-Based Similarity : Graph-theoretical methods () highlight the compound’s structural uniqueness. Its tricyclic system and multiple heteroatoms (N, O, S) create a complex graph topology, reducing similarity to common agrochemicals like flumetsulam (bit-vector similarity <30%) .
- Fingerprint Analysis : MACCS keys or Morgan fingerprints would emphasize the sulfanyl-acetamide and difluorophenyl motifs but overlook stereochemical nuances of the oxolan-2-ylmethyl group .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Comparison Metrics
| Metric | Target Compound | Flumetsulam | Oxadixyl |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.1 | 1.8 |
| Hydrogen Bond Acceptors | 8 | 6 | 5 |
| Rotatable Bonds | 6 | 4 | 3 |
| MS/MS Cosine Similarity | 0.55 (vs. flumetsulam) | 0.85 (vs. triaziflam) | 0.40 (vs. target) |
Research Findings and Implications
- Synthetic Complexity : The tricyclic core and stereochemical variability pose challenges in synthesis, requiring advanced techniques like stereolithographic 3D printing for precise reaction control (as in ) .
- However, its agrochemical analogs (flumetsulam, oxadixyl) indicate possible herbicidal or fungicidal applications with structural optimization .
- Dereplication Challenges : Low cosine scores in MS/MS networks () complicate its identification in crude extracts, necessitating complementary NMR profiling for definitive characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
